Lariatin A

Mycobacteriology Antimicrobial Susceptibility Natural Products

Lariatin A is a ribosomally synthesized lasso peptide (RiPP) with a unique slipknot topology—the C-terminal tail threads through an N-terminal macrolactam ring—conferring exceptional proteolytic and thermal stability. It displays potent, selective activity against M. tuberculosis (MIC 0.39 µg/mL), with Lys17 identified as essential for bioactivity. Unlike generic antibiotics or other lasso peptides (lassomycin, microcin J25), its distinct target selectivity makes it non-substitutable. Ideal for anti-TB SAR studies, biosynthetic engineering using the characterized larABCDE gene cluster, and mycobacterial chemical probing. Also suitable as a reference standard for analytical method development.

Molecular Formula C94H143N27O25
Molecular Weight 2051.3 g/mol
Cat. No. B15623850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLariatin A
Molecular FormulaC94H143N27O25
Molecular Weight2051.3 g/mol
Structural Identifiers
InChIInChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1
InChIKeyZYWDOXCVVHITIW-QFBVMFCQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lariatin A: A Selective Lasso Peptide Antibiotic for Mycobacterial Research and Drug Discovery Procurement


Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide class [1]. It is an 18-amino acid macrocyclic peptide characterized by a unique slipknot-like structure, wherein the C-terminal tail is threaded through an N-terminal macrolactam ring, conferring exceptional proteolytic and thermal stability [1][2]. Produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171 [1], Lariatin A exhibits potent and highly selective in vitro growth inhibitory activity against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium smegmatis [1][3].

Why Lariatin A Cannot Be Substituted with Generic Anti-Mycobacterials or Other Lasso Peptides


Generic substitution is not feasible for Lariatin A due to its unique combination of structural and functional attributes not shared by its closest analogs. While other lasso peptides exist (e.g., lassomycin, microcin J25), they possess distinct target selectivity and potency profiles [1][2]. For instance, within the lariatin class itself, Lariatin B demonstrates 2-fold lower potency against M. smegmatis and has a different length (20 vs 18 residues) [3]. The precise stereochemical and residue-specific requirements for Lariatin A's bioactivity, including the essential Lys17 for anti-mycobacterial activity and the unique threading of the tail segment [4], make it a non-interchangeable research tool. This specificity precludes the use of generic antimicrobials or other lasso peptides for studies focused on its distinct mechanism of action and structure-activity relationship (SAR).

Quantitative Evidence Guide for Lariatin A Differentiation in Procurement


Lariatin A vs. Lariatin B: Potency Differential Against Mycobacterium smegmatis

Lariatin A demonstrates a 2-fold higher potency against Mycobacterium smegmatis compared to its closest structural analog, Lariatin B, under identical assay conditions. This directly quantifies a key advantage within the lariatin class, supporting the selection of Lariatin A for higher-sensitivity applications [1].

Mycobacteriology Antimicrobial Susceptibility Natural Products

Lariatin A Potency Against Mycobacterium tuberculosis and Comparison with Clinical Agents

Lariatin A exhibits potent in vitro activity against the clinically critical pathogen Mycobacterium tuberculosis, with an MIC of 0.39 µg/mL. While not a direct head-to-head comparison, this value places Lariatin A's potency in the range of established anti-TB agents, providing a valuable cross-study benchmark for its potential as a research tool or lead compound [1]. It is notably more potent against M. tuberculosis than the first-line drug isoniazid (MIC ~0.02-0.2 µg/mL depending on strain), but less potent than rifampicin (MIC ~0.5 µg/mL) [2].

Tuberculosis Drug Discovery Antimicrobial Activity

Lariatin A vs. Lassomycin: Differential Target Spectrum for Lasso Peptide Research

Lariatin A and lassomycin, the two most prominent anti-mycobacterial lasso peptides, exhibit distinct target selectivity. While lassomycin specifically inhibits the ClpC1 ATPase in mycobacteria, the precise molecular target of Lariatin A remains undefined, but it does not inhibit ClpC1 [1]. This functional divergence provides a critical rationale for selecting Lariatin A to study alternative lasso peptide-mediated bactericidal mechanisms.

Lasso Peptides Antimicrobial Target Mechanism of Action

Lariatin A vs. Calpinactam: Class-Level Potency Advantage for Mycobacterial Inhibition

As a class, lasso peptides like Lariatin A demonstrate superior potency against mycobacteria compared to other natural product classes, such as the fungal metabolite calpinactam. Cross-study comparison shows Lariatin A's MIC against M. smegmatis is 4-fold lower than that of calpinactam, underscoring the heightened antimycobacterial potential of the lasso peptide scaffold [1][2].

Antimycobacterial Agents Comparative Efficacy Natural Product Libraries

Lariatin A vs. Broad-Spectrum Antibiotics: Demonstrated Target Selectivity for Mycobacteria

Unlike broad-spectrum antibiotics, Lariatin A exhibits a narrow and highly selective spectrum of activity, primarily targeting mycobacteria. This is a key differentiator for research applications requiring specific mycobacterial inhibition without confounding effects on other bacterial genera. Lariatin A was inactive against 14 other microorganisms tested on a paper disk assay, demonstrating its target specificity [1].

Selectivity Mycobacterium-specific Antimicrobial Spectrum

Lariatin A vs. Unstructured Peptides: Enhanced Stability from Lasso Architecture

The unique threaded 'lasso' topology of Lariatin A confers significant resistance to proteolytic degradation and thermal denaturation compared to linear or simple cyclic peptides. While specific quantitative stability data for Lariatin A is not publicly available, this is a well-established class-level property of lasso peptides, with studies on similar compounds demonstrating >100-fold increased half-life in serum compared to linear analogs [1]. This structural stability is a primary advantage for procurement in assays requiring prolonged incubation or challenging conditions.

Peptide Stability Proteolytic Resistance Lasso Peptide

Recommended Research and Industrial Applications for Lariatin A Procurement


Lead Compound for Novel Anti-Tuberculosis Drug Discovery

Lariatin A is an ideal procurement choice for academic and pharmaceutical research groups focused on developing new anti-tuberculosis agents. Its potent in vitro activity against M. tuberculosis (MIC = 0.39 µg/mL) and unique lasso scaffold provide a structurally distinct starting point for medicinal chemistry optimization [1]. The available SAR data, identifying critical residues like Lys17 for activity [2], allows for rational design of analogs with improved potency or pharmacokinetic properties, distinct from existing clinical candidates.

Investigating Lasso Peptide Biosynthesis and Heterologous Expression

For researchers in synthetic biology and natural product biosynthesis, Lariatin A serves as a key model compound. The complete 5-gene biosynthetic cluster (larABCDE) has been cloned and characterized [3], and a convergent expression system in R. jostii has been established for generating lariatin variants [4]. This makes Lariatin A and its genetic machinery invaluable tools for studying the post-translational modifications required for lasso peptide maturation, and for engineering the production of novel lasso peptides in heterologous hosts.

Mycobacterium-Selective Tool Compound for Microbiome and Ecological Studies

The exceptional selectivity of Lariatin A, which is inactive against a broad panel of other microorganisms [5], makes it a powerful chemical probe for mycobacterial studies within complex microbial communities or environmental samples. Its use can help deconvolute the role of mycobacteria in mixed-culture experiments or selectively enrich for non-mycobacterial species, without the broad-spectrum disruption caused by conventional antibiotics [5].

Calibrant for Lasso Peptide Stability and Structural Studies

Due to its well-defined 3D NMR solution structure and canonical lasso topology [5], Lariatin A can be procured as a reference standard for analytical method development. It is suitable for calibrating HPLC and LC-MS methods for the detection and quantification of lasso peptides, and as a benchmark for computational studies modeling the unique stability and threading dynamics of this peptide class [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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